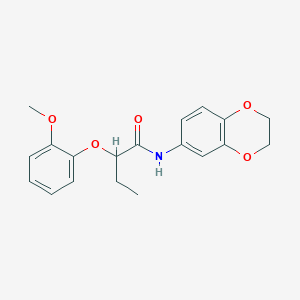

![molecular formula C16H9Cl2N3 B5562761 1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)

1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline” is a chemical compound that belongs to the class of triazoloquinazolines . It has been studied for its potential applications in various fields, particularly in medicinal chemistry .

Synthesis Analysis

The synthesis of “1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline” and its derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline” is characterized by the presence of a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline . The exact structure can be confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involving “1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline” are primarily related to its synthesis. The compound can undergo various reactions, including aromatic nucleophilic substitution, to form a variety of derivatives .Scientific Research Applications

Biological Effects and Mechanisms

Compounds with structures similar to 1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline often target specific biological pathways or receptors. For instance, compounds like aripiprazole, which shares some structural characteristics, are investigated for their psychopharmacological properties, indicating potential research interest in neurological applications or receptor-binding studies (Melhem et al., 2009).

Environmental Impact and Bioaccumulation

Research on the environmental impact of chlorophenyl compounds, including their bioaccumulation and effects on wildlife and human health, can be another significant area. Studies on DDT and its metabolites, for instance, explore the consequences of long-term environmental exposure and bioaccumulation, suggesting a possible research avenue for compounds with chlorophenyl groups (McGlynn et al., 2006).

Chemotherapy and Drug Development

Quinoline derivatives are explored for their potential in chemotherapy, especially in targeting specific cancer cells or pathways. The study of farnesyl transferase inhibitors, which may share functional groups with the compound , provides insights into the design of drugs to inhibit cancer cell growth and proliferation (Garner et al., 2002).

Metabolic Pathways and Excretion

Investigations into the metabolism and excretion of complex organic compounds, such as ticagrelor, can offer a model for understanding how derivatives of 1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline might be processed by the human body. This research is crucial for assessing the safety profile of pharmaceuticals and their metabolites (Teng et al., 2010).

Future Directions

The future research directions for “1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. More studies are needed to fully understand its mechanism of action and to optimize its properties for specific applications .

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3/c17-11-6-7-12(13(18)9-11)16-20-19-15-8-5-10-3-1-2-4-14(10)21(15)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJIDLLWIHMBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)

![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)

![2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)

![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)

![9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5562748.png)

![6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)

![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)